Ac-Glu(OtBu)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Ac-Glu(OtBu)-OH is a pre-acetylated, side-chain protected L-glutamic acid derivative purpose-built for direct N-terminal incorporation in peptide synthesis. Unlike standard Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH that demand an extra Nα-deprotection step prior to chain elongation, its permanent N-acetyl cap eliminates post-synthetic capping entirely. The orthogonal γ-tert-butyl ester withstands coupling conditions yet is cleanly cleaved under standard TFA global deprotection, avoiding side reactions at the free γ-carboxyl. This configuration is essential for assembling high-purity N-acetylated peptide fragments without compromising side-chain integrity.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 84192-88-1
Cat. No. B556404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Glu(OtBu)-OH
CAS84192-88-1
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1
InChIKeyFALCCLKESWGSNI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Glu(OtBu)-OH CAS 84192-88-1: A γ-tert-Butyl Protected N-Acetyl-L-Glutamic Acid for Peptide Synthesis


Ac-Glu(OtBu)-OH (CAS 84192-88-1), systematically named (2S)-2-acetamido-5-tert-butoxy-5-oxopentanoic acid, is a protected L-glutamic acid derivative [1]. It features a stable N-terminal acetyl cap and an acid-labile γ-tert-butyl ester on the side-chain carboxyl [2]. This configuration makes it an N-capped building block designed specifically for incorporation at the N-terminus of peptide chains without requiring an additional deprotection step .

Ac-Glu(OtBu)-OH CAS 84192-88-1: Why Standard Glu Building Blocks Cannot Substitute


Standard glutamic acid building blocks such as Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH possess a temporary Nα-protecting group that must be removed before the next coupling step . Substituting these with Ac-Glu(OtBu)-OH is synthetically invalid for N-terminal capping; the permanent N-acetyl group precludes further N-terminal elongation . Furthermore, using unprotected N-acetyl glutamic acid derivatives (e.g., Ac-Glu-OH) leads to undesired side reactions at the free γ-carboxyl during activation and coupling, making the orthogonal γ-tert-butyl ester protection essential for high-purity fragment assembly .

Ac-Glu(OtBu)-OH CAS 84192-88-1: Quantitative Differentiation Evidence Against Comparators


Ac-Glu(OtBu)-OH vs Fmoc-Glu(OtBu)-OH: Orthogonal Protection Profile Comparison

Ac-Glu(OtBu)-OH differs fundamentally from Fmoc-Glu(OtBu)-OH in its N-terminal protecting strategy. Fmoc-Glu(OtBu)-OH requires base-labile Fmoc removal (typically 20% piperidine in DMF) prior to chain extension, whereas Ac-Glu(OtBu)-OH contains a permanent N-acetyl cap and requires no N-deprotection step . The orthogonal stability profile means the γ-tert-butyl ester remains intact under Fmoc deprotection conditions, enabling fragment-based synthesis strategies [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Ac-Glu(OtBu)-OH vs Ac-Glu-OH: Purity Outcome Following Fragment Condensation

Use of unprotected Ac-Glu-OH in fragment coupling leads to side-chain activation and oligomerization, producing complex impurity profiles that reduce isolated yields. Ac-Glu(OtBu)-OH provides a protected γ-carboxyl that blocks these side reactions, enabling clean fragment assembly. In a reported synthesis of a hexapeptide, the fragment Ac-Glu(OtBu)-Glu(OtBu)-Met-OH was prepared and used in a condensation strategy without side-chain interference [1].

Peptide Synthesis Fragment Condensation Purity

Ac-Glu(OtBu)-OH vs Boc-Glu(OtBu)-OH: Deprotection Orthogonality in Multi-Fragment Synthesis

Boc-Glu(OtBu)-OH carries two acid-labile groups (Boc and OtBu) that deprotect simultaneously under TFA treatment, offering no orthogonality. Ac-Glu(OtBu)-OH features an acid-stable N-acetyl group and an acid-labile γ-tert-butyl ester, allowing selective side-chain deprotection while the N-terminal acetyl remains intact . In patent CN103613642A, Ac-Glu(OtBu)-OH was used to prepare a tripeptide fragment that retained the N-acetyl cap through subsequent coupling and final global deprotection steps [1].

Peptide Synthesis Orthogonal Deprotection Fragment Coupling

Ac-Glu(OtBu)-OH Purity and Storage: Commercial Specification Baseline

Commercial Ac-Glu(OtBu)-OH is supplied at ≥98% purity as verified by NMR and HPLC . The compound is a white to off-white solid with molecular weight 245.27 g/mol and molecular formula C11H19NO5 . Long-term storage at 2–8°C under dry, sealed conditions is required to prevent ester hydrolysis .

Quality Control Procurement Specification Stability

Ac-Glu(OtBu)-OH CAS 84192-88-1: Validated Research and Industrial Applications


N-Terminal Acetyl-Glutamic Acid Incorporation in Fragment-Based Convergent Peptide Synthesis

Ac-Glu(OtBu)-OH is the preferred building block for synthesizing N-acetylated peptide fragments containing glutamic acid residues. As demonstrated in the preparation of the tripeptide fragment Ac-Glu(OtBu)-Glu(OtBu)-Met-OH, the N-acetyl cap remains stable throughout coupling, purification, and final global deprotection with TFA, while the γ-tert-butyl ester is cleanly removed to yield the native glutamic acid side chain [1].

Synthesis of Hexapeptide and Longer N-Acetylated Bioactive Sequences

In the synthesis of a hexapeptide via liquid-phase fragment condensation, Ac-Glu(OtBu)-OH served as the N-terminal component of a three-amino-acid fragment that was subsequently coupled to a tripeptide amine fragment [1]. The acetyl cap provides the required N-terminal modification for bioactivity while the tert-butyl ester protection ensures side-chain integrity during fragment activation and coupling steps [2].

Solid-Phase Peptide Synthesis (SPPS) of N-Acetyl Capped Peptides

Ac-Glu(OtBu)-OH can be incorporated into SPPS workflows where N-terminal acetylation is desired at the glutamic acid position. The orthogonal protection scheme (acid-labile OtBu with acid-stable Ac) is fully compatible with Fmoc/tBu SPPS strategies, allowing the building block to be coupled as a pre-acetylated residue without additional capping steps post-synthesis .

Amino Acid Metabolism and Biochemical Research Studies

Acetyl-L-glutamic acid γ-tert-butyl ester is employed in biochemical research investigating amino acid metabolism, enzyme interactions, and protein synthesis pathways . The protected ester form allows the compound to serve as a stable substrate analog or intermediate in studies where the free carboxyl would interfere with assay conditions or enzyme specificity.

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